molecular formula C11H12N2S B2544080 5-(2-phenylethyl)-2-Thiazolamine CAS No. 100988-28-1

5-(2-phenylethyl)-2-Thiazolamine

Cat. No.: B2544080
CAS No.: 100988-28-1
M. Wt: 204.29
InChI Key: FFDIQZFHXKHMES-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. rsc.orgresearchgate.net This structural motif is present in a wide array of biologically active compounds, from naturally occurring vitamins like thiamine (B1217682) (Vitamin B1) to a multitude of synthetic drugs. rsc.org The 2-aminothiazole (B372263) scaffold, in particular, is recognized as a "privileged structure," meaning it is a recurring molecular framework in various drugs and drug candidates. mdpi.com Compounds incorporating the 2-aminothiazole core have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nanobioletters.com

The versatility of the thiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the biological activity of the resulting derivatives. researchgate.net The 2-phenylethyl moiety is another important pharmacophore found in many biologically active molecules and natural products, often contributing to interactions with various receptors.

Historical Perspective on the Discovery and Initial Academic Investigation of 5-(2-phenylethyl)-2-Thiazolamine

Detailed historical information regarding the specific discovery and initial academic investigation of this compound is not extensively documented in publicly available scientific literature. This suggests that the compound may be a relatively novel or less-studied molecule. Its investigation likely stems from the broader, ongoing research into the structure-activity relationships of substituted 2-aminothiazoles.

The primary and most established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793). wikipedia.org For the synthesis of this compound, a plausible precursor would be 1-bromo-4-phenyl-2-butanone. The synthesis of this α-haloketone can be achieved through the bromination of 4-phenylbutan-2-one. echemi.com

The general synthetic pathway is outlined below:

Step 1: Synthesis of 1-bromo-4-phenyl-2-butanone

4-phenylbutan-2-one is reacted with bromine to yield 1-bromo-4-phenyl-2-butanone.

Step 2: Hantzsch Thiazole Synthesis

The resulting 1-bromo-4-phenyl-2-butanone is then condensed with thiourea to form the target compound, this compound.

Rationale and Scope of Current Academic Research on this compound

The rationale for the academic investigation of this compound is rooted in the established biological significance of both the 2-aminothiazole core and the phenylethyl substituent. The modification of the 5-position of the 2-aminothiazole ring is a common strategy in medicinal chemistry to explore and optimize biological activity.

Current academic research on compounds with similar structures often focuses on their potential as:

Antimicrobial Agents: Thiazole derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities. nanobioletters.com

Anti-inflammatory Agents: A patent for a related compound, 2-(p-methoxyphenethylamino)-4-(p-fluorophenyl)-thiazole, suggests potential anti-inflammatory and immune-regulatory properties.

Anticancer Agents: The 2-aminothiazole scaffold is a component of several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines. researchgate.net

The scope of research on this compound would likely involve its synthesis, structural characterization, and screening for a range of biological activities. Computational and molecular modeling studies may also be employed to predict its interactions with biological targets.

Interactive Data Tables

Table 1: Properties of this compound and Its Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)
4-phenylbutan-2-oneC10H12O148.20Liquid
1-bromo-4-phenyl-2-butanoneC10H11BrO227.10Solid echemi.com
ThioureaCH4N2S76.12Solid
This compoundC11H12N2S204.29Solid

Properties

IUPAC Name

5-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-11-13-8-10(14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDIQZFHXKHMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 5 2 Phenylethyl 2 Thiazolamine and Its Analogs

Established Synthetic Routes to 5-(2-phenylethyl)-2-Thiazolamine

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily revolving around the well-established Hantzsch thiazole (B1198619) synthesis. This method and its variations offer a versatile platform for the introduction of the desired phenylethyl group at the C5 position of the thiazole ring.

Multi-step Reaction Sequences and Key Intermediates

A common and reliable method for the synthesis of this compound involves a multi-step sequence. This approach allows for the controlled construction of the molecule through the formation and isolation of key intermediates. The archetypal Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). synarchive.comyoutube.comnih.gov

A plausible multi-step synthesis for this compound would commence with a commercially available starting material such as 4-phenylbutanoic acid. The synthesis would proceed through the following key intermediates:

4-phenyl-2-butanone: The initial step would involve the conversion of 4-phenylbutanoic acid to the corresponding ketone, 4-phenyl-2-butanone. This transformation can be achieved through various methods, including reaction with an organometallic reagent like methyllithium (B1224462) or through a Weinreb amide intermediate. wikipedia.org

1-bromo-4-phenyl-2-butanone: The subsequent step is the α-halogenation of 4-phenyl-2-butanone to yield the key α-haloketone intermediate, 1-bromo-4-phenyl-2-butanone. This can be accomplished using brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol (B129727) or acetic acid. bohrium.com

This compound: The final step is the cyclocondensation of 1-bromo-4-phenyl-2-butanone with thiourea. This reaction is typically carried out in a protic solvent like ethanol (B145695) and may be heated to drive the reaction to completion. youtube.com The initial product is the hydrobromide salt of the thiazolamine, which is then neutralized with a base, such as sodium carbonate, to yield the free amine. youtube.com

The following table outlines a hypothetical multi-step synthesis for this compound based on established literature procedures for analogous compounds.

Table 1: Proposed Multi-step Synthesis of this compound

StepReactantsReagents and ConditionsProduct
14-phenylbutanoic acid1. SOCl₂, reflux2. N,O-Dimethylhydroxylamine hydrochloride, PyridineN-methoxy-N-methyl-4-phenylbutanamide (Weinreb amide)
2N-methoxy-N-methyl-4-phenylbutanamideMeLi or MeMgBr, THF, -78 °C to 0 °C4-phenyl-2-butanone
34-phenyl-2-butanoneNBS, p-TsOH (cat.), MeOH, rt1-bromo-4-phenyl-2-butanone
41-bromo-4-phenyl-2-butanone, ThioureaEtOH, reflux, then Na₂CO₃ (aq)This compound

Alternative One-Pot and Convergent Synthesis Approaches

To improve efficiency and reduce the number of isolation steps, one-pot and convergent synthetic strategies have been developed for the synthesis of 2-aminothiazole (B372263) derivatives. bohrium.comclockss.org These methods often combine the α-halogenation and cyclization steps into a single reaction vessel.

A potential one-pot synthesis of this compound could involve the reaction of 4-phenyl-2-butanone with a halogenating agent and thiourea in a single step. For instance, copper(II) bromide can be used as both a catalyst and a bromine source for the in-situ α-bromination of the ketone, which then readily reacts with thiourea to form the thiazole ring. clockss.org This approach avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate.

Another convergent approach could involve the reaction of an α-diazoketone with thiourea, which has been shown to be an efficient method for the synthesis of 2-aminothiazoles. researchgate.net The required α-diazoketone could be prepared from the corresponding acid chloride.

Investigation of Reaction Kinetics and Thermodynamic Parameters in this compound Synthesis

A thorough understanding of the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. The Hantzsch thiazole synthesis is generally considered to be a thermodynamically favorable process, driven by the formation of the stable aromatic thiazole ring. youtube.comwikipedia.org

The reaction mechanism is believed to proceed via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular condensation and subsequent dehydration to form the thiazole ring. youtube.com The rate of the reaction can be influenced by several factors, including the nature of the solvent, the temperature, and the presence of catalysts. For instance, the use of polar protic solvents can facilitate the reaction by stabilizing the charged intermediates. tandfonline.com

Green Chemistry Principles and Sustainable Synthetic Methodologies for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, and the synthesis of 2-aminothiazoles is no exception. Several green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact.

One of the most effective green approaches is the use of alternative, more benign solvents. Water has been successfully employed as a solvent for the Hantzsch synthesis of some 2-aminothiazoles, offering a safe and environmentally friendly alternative to traditional organic solvents. nih.gov Polyethylene (B3416737) glycol (PEG) has also been used as a recyclable solvent medium for this reaction. researchgate.net

The use of catalysts to improve reaction efficiency and reduce energy consumption is another key aspect of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. wikipedia.org The application of microwave irradiation to the synthesis of this compound could offer a more sustainable and efficient route to this compound.

The following table summarizes some green chemistry approaches applicable to the synthesis of 2-aminothiazole derivatives.

Table 2: Green Chemistry Approaches in 2-Aminothiazole Synthesis

Green ApproachDescriptionPotential Advantage for this compound SynthesisReference(s)
Alternative SolventsUse of water or polyethylene glycol (PEG) as the reaction medium.Reduced use of volatile organic compounds (VOCs), improved safety. researchgate.netnih.gov
Heterogeneous CatalysisEmployment of solid-supported catalysts that can be easily recovered and reused.Simplified purification, reduced catalyst waste. researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction.Shorter reaction times, higher yields, and potentially cleaner reactions. wikipedia.org
One-Pot SynthesisCombining multiple reaction steps into a single pot without isolating intermediates.Increased efficiency, reduced solvent usage and waste generation. bohrium.comclockss.org

Chemoenzymatic Synthesis Approaches for this compound and Chiral Analogs

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful tool for the synthesis of complex molecules, including chiral compounds. The development of chemoenzymatic routes to this compound and its chiral analogs is an area of growing interest.

Lipases are a class of enzymes that have shown promise in the synthesis of thiazole derivatives. nih.govresearchgate.net For instance, lipase-catalyzed synthesis of 2,4-disubstituted thiazoles has been reported, where the enzyme facilitates the condensation reaction. nih.gov This approach could potentially be adapted for the synthesis of this compound, offering a milder and more selective alternative to traditional chemical methods.

Furthermore, the use of enzymes could be particularly valuable for the synthesis of chiral analogs of this compound. If a chiral center were to be introduced into the phenylethyl side chain, lipases or other stereoselective enzymes could be employed to resolve a racemic mixture or to catalyze an enantioselective reaction, leading to the formation of a single enantiomer. For example, lipase-catalyzed kinetic resolution of racemic alcohols or amines that could serve as precursors to the phenylethyl side chain is a well-established strategy. nih.gov

Scale-Up Considerations and Process Optimization for Academic Production of this compound

The transition from a small-scale laboratory synthesis to a larger-scale academic production of this compound presents several challenges that require careful consideration and process optimization.

One of the primary challenges in scaling up the Hantzsch synthesis is the management of reaction exotherms, particularly during the initial alkylation step. acs.org Careful control of the addition rate of the α-haloketone and efficient heat dissipation are crucial to prevent runaway reactions and ensure safety.

The choice of reagents and their stoichiometry also becomes more critical at a larger scale. Using a slight excess of one reagent, such as thiourea, can help to drive the reaction to completion, but can also complicate the purification. youtube.com

Flow chemistry offers a promising solution to many of the challenges associated with the scale-up of heterocyclic syntheses. numberanalytics.com By performing the reaction in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to improved yields, purity, and safety. A multi-step flow synthesis could be designed for the production of this compound, where each step is performed in a separate reactor module, allowing for precise control and optimization of the entire process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2 Phenylethyl 2 Thiazolamine Derivatives

Rational Design and Synthesis of 5-(2-phenylethyl)-2-Thiazolamine Analogs

The journey to optimize the therapeutic potential of this compound begins with its rational design and synthesis. This process involves systematically modifying its chemical structure to enhance its biological activity, selectivity, and pharmacokinetic properties.

Systematic Structural Modifications on the Thiazole (B1198619) Core

The thiazole ring is a cornerstone of the molecule's activity, and its modification is a key strategy in analog design. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the 2-aminothiazole (B372263) core. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.net The versatility of this synthesis allows for the introduction of various substituents onto the thiazole ring, enabling a thorough exploration of the SAR.

One common modification involves the introduction of substituents at the 4-position of the thiazole ring. Studies on related 2-aminothiazole derivatives have shown that the nature of the substituent at this position can significantly influence biological activity. For instance, in a series of 2-aminothiazoles evaluated against Mycobacterium tuberculosis, the presence of a 2-pyridyl moiety at the C-4 position was found to be critical for potent activity. nih.govnih.gov

Another point of modification is the substitution on the exocyclic amine group at the 2-position. Acylation of the 2-amino group is a common strategy to produce a diverse library of analogs. For example, the introduction of substituted benzoyl groups at the N-2 position of 4-(2-pyridinyl)-1,3-thiazol-2-amine led to a significant improvement in antitubercular activity. nih.govnih.gov

Exploration of Substituent Effects on the Phenylethyl Moiety

The 5-(2-phenylethyl) group is a crucial pharmacophoric element, and modifications to this moiety can have a profound impact on the compound's interaction with its biological target. The exploration of substituent effects on the phenyl ring allows for the fine-tuning of electronic and steric properties.

The synthesis of analogs with substituted phenyl rings can be achieved by utilizing appropriately substituted starting materials in the Hantzsch synthesis. For example, starting with a substituted phenylethyl ketone would lead to the desired analog.

While specific data on the 5-(2-phenylethyl) group is limited, general SAR principles for 5-substituted 2-aminothiazoles can provide valuable insights. For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed as antitumor agents, the nature of the substituent on the phenylamide at the 5-position was found to be critical for activity. nih.gov This highlights the importance of the substituent at the 5-position in dictating the biological profile.

Variational Analysis of the Linker Region and Exocyclic Amine

The ethylene (B1197577) linker connecting the phenyl ring to the thiazole core and the exocyclic amine at the 2-position are also key areas for modification. Altering the length and flexibility of the linker can impact the compound's ability to adopt the optimal conformation for binding to its target.

Furthermore, derivatization of the exocyclic amine can modulate the compound's physicochemical properties, such as its basicity and hydrogen bonding capacity. The synthesis of N-substituted derivatives is a common strategy to explore these effects. For example, the reaction of 2-aminothiazoles with various electrophiles can yield a wide range of amides, ureas, and sulfonamides. nih.gov

Computational Approaches in SAR Elucidation for this compound

In modern drug discovery, computational methods play a pivotal role in understanding and predicting the biological activity of chemical compounds. These in silico techniques provide valuable insights into the SAR of this compound and its derivatives, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

For 2-aminothiazole derivatives, QSAR studies have been successfully employed to identify key molecular descriptors that influence their biological activity. For instance, in a study of 2-aminothiazole derivatives as Aurora kinase inhibitors, a QSAR model was developed that highlighted the importance of descriptors such as polar surface area and various topological and electronic parameters. acs.org Such models can be instrumental in prioritizing the synthesis of new analogs with a higher probability of success.

Table 1: Representative Descriptors Used in QSAR Models for 2-Aminothiazole Derivatives

DescriptorDescriptionPotential Impact on Activity
LogP LipophilicityInfluences membrane permeability and binding to hydrophobic pockets.
Polar Surface Area (PSA) A measure of the polar surface of a molecule.Affects solubility and hydrogen bonding interactions.
Molecular Weight (MW) The mass of the molecule.Can influence binding affinity and pharmacokinetics.
Number of Hydrogen Bond Donors/Acceptors The capacity of a molecule to form hydrogen bonds.Crucial for specific interactions with biological targets.
Topological Descriptors Numerical representations of molecular topology.Relate to molecular size, shape, and branching.

This table presents a generalized view of descriptors and their potential impact based on QSAR studies of various 2-aminothiazole derivatives.

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method allows researchers to visualize the binding mode of this compound derivatives within the active site of a target protein, providing insights into the key interactions that drive binding affinity.

For 2-aminothiazole derivatives, molecular docking studies have been instrumental in understanding their mechanism of action. For example, docking studies of 2-aminothiazole derivatives into the active site of various enzymes have revealed the importance of specific hydrogen bonds and hydrophobic interactions for potent inhibition. ekb.egniscair.res.in

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time. This provides a more dynamic picture of the binding event and can help to assess the stability of the predicted binding mode.

Table 2: Illustrative Docking Scores and Key Interactions for 2-Aminothiazole Analogs with a Hypothetical Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analog 1 (unsubstituted phenylethyl) -8.5H-bond with backbone carbonyl of Glu81, pi-pi stacking with Phe145.
Analog 2 (4-chloro-phenylethyl) -9.2H-bond with backbone carbonyl of Glu81, pi-pi stacking with Phe145, halogen bond with Leu65.
Analog 3 (4-methoxy-phenylethyl) -8.8H-bond with backbone carbonyl of Glu81 and side chain of Asn142, pi-pi stacking with Phe145.

This table provides a hypothetical illustration of how docking studies might be used to compare the binding of different analogs. The scores and interactions are not based on actual experimental data for this compound.

The exploration of the structure-activity and structure-property relationships of this compound derivatives is a dynamic and evolving field. Through a combination of rational design, synthetic chemistry, and computational modeling, researchers are continuously working to unlock the full therapeutic potential of this promising chemical scaffold. While specific data for the title compound remains an area for further investigation, the broader understanding of the 2-aminothiazole class of compounds provides a solid foundation for future research and development efforts.

The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.com The structure-activity relationship (SAR) and structure-property relationship (SPR) of derivatives of this compound are crucial for optimizing its potential as a therapeutic agent. These studies involve systematically modifying the core structure and evaluating the resulting changes in biological activity and physicochemical properties.

The this compound scaffold can be dissected into three primary regions for modification: the 2-amino group, the thiazole core, and the 5-phenylethyl substituent.

Modifications of the 2-Amino Group: The 2-amino group is a key site for establishing interactions with biological targets. SAR studies on other 2-aminothiazoles have shown that this position is highly amenable to substitution. jocpr.com For instance, acylation of the 2-amino group to form amides can significantly modulate activity. The nature of the acyl group, whether it's a simple alkyl, an aromatic, or a heterocyclic moiety, can influence potency and selectivity. It is hypothesized that introducing various substituents on the 2-amino group of this compound could lead to derivatives with enhanced target engagement.

Modifications of the Thiazole Core: The thiazole ring itself is a critical pharmacophore. Substitution at the 4-position of the thiazole ring has been shown to impact the inhibitory activity and selectivity of 2-aminothiazole derivatives against certain enzymes. nih.gov While the parent compound has a hydrogen at the 4-position, introduction of small alkyl or halogen substituents could be explored to probe the steric and electronic requirements of the binding pocket of a potential target.

Modifications of the 5-(2-phenylethyl) Substituent: The phenylethyl group at the 5-position provides a significant hydrophobic element to the molecule. SAR studies would involve modifying this group to understand its role in target binding and its effect on physicochemical properties.

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at different positions (ortho, meta, para) of the phenyl ring can drastically alter the electronic and steric properties of the molecule. This can lead to improved interactions with the target, such as through additional hydrogen bonds or van der Waals contacts.

Ethyl Linker Modification: The length and flexibility of the ethyl linker can be varied. Shortening or lengthening the alkyl chain, or introducing rigidity through unsaturation (e.g., a vinyl linker) or cyclization (e.g., a cyclopropyl (B3062369) linker), would provide insights into the optimal spatial arrangement required for activity.

In terms of SPR, modifications to these regions will also impact key physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. For example, the sulfur atom in the thiazole ring can be susceptible to oxidation during metabolism. nih.gov Replacing the thiazole with a bioisosteric ring, such as an oxazole, could be a strategy to improve metabolic stability while potentially retaining biological activity. nih.gov

A hypothetical SAR and SPR exploration for this compound derivatives is summarized in the table below.

Modification Site Hypothetical Modification Potential Impact on Activity (SAR) Potential Impact on Properties (SPR)
2-Amino Group Acylation with substituted benzoyl chloridesModulation of binding affinity and selectivityAltered solubility and membrane permeability
Thiazole Core (C4) Introduction of a methyl or chloro groupProbing steric and electronic tolerance of the binding siteMinor changes in lipophilicity
Phenylethyl Group (Phenyl Ring) Substitution with electron-withdrawing or -donating groupsEnhanced target interactions (H-bonding, etc.)Significant changes in LogP and metabolic stability
Phenylethyl Group (Ethyl Linker) Shortening or lengthening the alkyl chainDetermining optimal distance and orientation for bindingAltered flexibility and lipophilicity

Conformational Analysis and Stereochemical Considerations for this compound Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound and its analogs is essential to understand their preferred shapes and how they might interact with a biological target.

Stereochemistry is another critical aspect to consider, especially when designing analogs of this compound. The parent molecule itself is achiral. However, modifications to the structure could introduce chiral centers. For example, introducing a substituent on the ethyl linker would create a stereocenter. In such cases, the different enantiomers or diastereomers could exhibit significantly different biological activities and pharmacokinetic profiles. This is because biological systems, such as protein binding sites, are themselves chiral and can differentiate between stereoisomers. Therefore, if chiral analogs are designed, it is crucial to either separate and test the individual stereoisomers or to employ stereoselective synthesis methods to produce the desired isomer.

Biophysical Characterization of Ligand-Target Interactions for this compound

To understand the mechanism of action of this compound and its derivatives, it is essential to characterize their binding to the biological target at a molecular level. A variety of biophysical techniques can be employed for this purpose. nih.gov These methods provide valuable information on binding affinity, thermodynamics, kinetics, and the structural basis of the interaction.

Commonly used biophysical techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the binding site and the conformational changes that occur in both the ligand and the protein upon complex formation. mdpi.com Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) are particularly useful for studying protein-ligand interactions. mdpi.com

X-ray Crystallography: If the ligand-protein complex can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the complex. This structural information is invaluable for understanding the precise binding mode of the ligand and for guiding further structure-based drug design efforts.

Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, which is indicative of binding.

The data obtained from these biophysical methods are complementary and, when used in combination, can provide a comprehensive understanding of the molecular interactions between this compound derivatives and their biological target.

The following table summarizes the types of information that can be obtained from these biophysical techniques.

Biophysical Technique Information Obtained
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), binding affinity (Kd)
Nuclear Magnetic Resonance (NMR)Binding site mapping, conformational changes, structural details
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex
Differential Scanning Fluorimetry (DSF)Ligand binding and protein stabilization

Elucidation of Molecular Mechanisms and Pharmacological Targets of 5 2 Phenylethyl 2 Thiazolamine

Target Identification and Validation Methodologies for 5-(2-phenylethyl)-2-Thiazolamine

To map the interaction landscape of this compound within a biological system, a variety of advanced experimental and computational techniques are employed. These methodologies are designed to isolate potential protein partners from a complex mixture and predict interactions based on computational models.

Affinity chromatography is a powerful technique to isolate potential binding partners of a small molecule like this compound directly from cell or tissue lysates. The methodology involves immobilizing the compound onto a solid support, such as chromatography beads, creating an "affinity matrix." When a cellular extract is passed over this matrix, proteins that have a specific affinity for this compound will bind to it, while other proteins wash away. The bound proteins can then be eluted and identified.

Following elution, modern proteomic techniques, primarily based on mass spectrometry, are used for protein identification. In a typical workflow, the eluted proteins are digested into smaller peptide fragments, which are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. This information generates a unique "peptide mass fingerprint" that can be matched against protein databases to identify the specific proteins that were captured by the this compound affinity matrix. A similar proteomic approach was used to identify early protein changes and molecular targets for β-phenylethyl isothiocyanate, a compound also featuring a phenylethyl group, highlighting the utility of this method in target discovery. nih.gov

Genetic screens offer an alternative, function-based approach to identify molecular targets. Instead of directly identifying binding partners, these methods identify genes that modulate cellular sensitivity to a compound. For instance, a library of cells, each with a different gene knocked out or overexpressed, can be treated with this compound. Cell lines that show increased resistance or sensitivity to the compound point towards a genetic interaction. The protein encoded by the affected gene could be the direct target of the compound or a critical component of the pathway affected by it.

Phenotypic profiling, or cell-based screening, complements these genetic approaches. In this method, the effects of this compound are observed across a panel of different cell lines or under various conditions. High-content imaging can be used to monitor changes in cellular morphology, protein localization, or other cellular features upon treatment. By comparing the phenotypic footprint of this compound to a database of footprints from compounds with known mechanisms of action, it is possible to generate hypotheses about its molecular target and pathway of action.

In silico methods, leveraging bioinformatics and systems biology, provide a predictive framework for identifying potential drug-target interactions, which can guide and streamline experimental validation. nih.govresearchgate.net These computational approaches can be broadly categorized:

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often have similar biological targets. The structure of this compound can be compared to large databases of compounds with known protein targets. A significant structural match would suggest that this compound might interact with the same targets.

Structure-Based Methods (Molecular Docking): If the three-dimensional structures of potential protein targets are known, molecular docking simulations can be performed. These simulations predict the preferred orientation and binding affinity of this compound when bound to a protein's active or allosteric site. A study on other 2-aminothiazole (B372263) derivatives used molecular docking to analyze binding to enzymes like carbonic anhydrase and cholinesterase. nih.gov

Machine Learning and Network Analysis: Modern approaches use machine learning algorithms, such as graph convolutional networks, trained on vast datasets of known drug-target interactions to predict new ones. nih.gov These models learn the complex features that govern these interactions and can predict the probability of a link between a novel compound and a panel of proteins. nih.gov

These predictive tools help to build a comprehensive interaction network, offering insights into how the compound's effect on a primary target might propagate through cellular pathways. nih.govresearchgate.net

Functional Characterization of this compound-Target Interactions In Vitro

Once potential targets are identified, the next critical step is to characterize the biochemical and biophysical nature of the interaction in a controlled, cell-free environment. This in vitro validation confirms a direct interaction and quantifies its properties.

To confirm and quantify the binding between this compound and a purified target protein (such as a receptor or enzyme), various biophysical techniques can be employed. These methods measure key parameters that define the interaction:

Association Rate (k_on): The rate at which the compound binds to the target.

Dissociation Rate (k_off): The rate at which the compound-target complex falls apart.

Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as k_off / k_on. A lower K_D value indicates a stronger binding interaction.

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standards for these measurements. ITC also provides thermodynamic data, such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding, revealing the driving forces behind the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Below is a hypothetical data table illustrating the type of results obtained from such binding studies.

ParameterValueUnitDescription
K_D ValueµMEquilibrium dissociation constant, indicating binding affinity.
k_on ValueM⁻¹s⁻¹Association rate constant, how quickly the complex forms.
k_off Values⁻¹Dissociation rate constant, how quickly the complex breaks apart.
ΔH Valuekcal/molEnthalpy change, heat released or absorbed upon binding.
ΔS Valuecal/mol·KEntropy change, change in disorder upon binding.
Note: Values are placeholders pending experimental determination.

If the identified target is an enzyme, kinetic studies are performed to determine how this compound affects its catalytic activity. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate. The goal is to determine whether the compound acts as an inhibitor (slowing the reaction) or an activator (speeding it up).

Research on a range of 2-aminothiazole derivatives has shown them to be effective inhibitors of several enzymes, including human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For these related compounds, inhibition constants (K_i) were determined, with some derivatives showing potent inhibition in the nanomolar to low micromolar range. nih.gov

Should this compound be found to be an enzyme inhibitor, further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is summarized in a kinetic data table.

Target EnzymeInhibition Constant (K_i)Mechanism of Inhibition
Carbonic Anhydrase IValue (µM)To be determined
Carbonic Anhydrase IIValue (µM)To be determined
Acetylcholinesterase (AChE)Value (µM)To be determined
Butyrylcholinesterase (BChE)Value (µM)To be determined
Note: This table presents potential enzymatic targets for the 2-aminothiazole class of compounds based on existing literature. nih.gov The specific activity of this compound requires direct experimental evaluation.

Ion Channel Modulation and Electrophysiological Assessments

Currently, there is a notable lack of specific research on the direct modulatory effects of 2-aminothiazole derivatives on various ion channels. While the broader class of thiazole-containing compounds has been investigated for activity at different ion channels, specific and detailed electrophysiological assessments on 2-aminothiazole derivatives are not extensively documented in publicly available scientific literature. For instance, some derivatives of 2-aminobenzimidazole, a structurally related compound class, have been shown to potentiate acid-sensitive ion channels (ASICs), suggesting that heterocyclic compounds containing an amino group can interact with these channels. frontiersin.org However, direct evidence for 2-aminothiazoles is wanting. Future research is necessary to explore the potential for these compounds to modulate ion channel activity and to characterize their electrophysiological profiles.

Modulation of Intracellular Signaling Pathways by this compound

While direct evidence for this compound is unavailable, studies on various 2-aminothiazole derivatives have revealed their capacity to modulate key intracellular signaling pathways, which are often implicated in disease pathogenesis.

Second Messenger Cascades and Protein Phosphorylation

Certain 2-aminothiazole derivatives have been identified as potent modulators of protein phosphorylation through the inhibition of specific kinases. For example, a new class of aryl 2-aminothiazoles has been discovered as allosteric inhibitors of protein kinase CK2, a ubiquitous Ser/Thr protein kinase involved in the control of numerous signaling pathways. nih.gov These compounds bind to an allosteric site on the CK2α subunit, leading to the stabilization of an inactive conformation of the enzyme. nih.gov One optimized derivative, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, demonstrated submicromolar potency against purified CK2α and inhibited STAT3 activation, a downstream target of CK2 signaling. nih.gov

Furthermore, some 2-aminothiazole derivatives have been shown to act as regulators of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the cGMP signaling pathway. rsc.org By inhibiting PDE5, these compounds can lead to an increase in intracellular cGMP levels, thereby modulating downstream signaling events. rsc.org

Regulation of Gene Expression and Epigenetic Modifications

The ability of 2-aminothiazole derivatives to influence gene expression is often a downstream consequence of their effects on signaling pathways. For instance, the inhibition of CDK2 by certain aminothiazole analogs can lead to an increase in the expression of cell cycle regulators like p21 and p27. nih.gov

However, there is currently no direct evidence in the available scientific literature to suggest that 2-aminothiazole derivatives, including this compound, are involved in the direct regulation of gene expression through epigenetic modifications such as DNA methylation or histone modification. This remains an area for future investigation.

Autophagy and Apoptosis Induction Pathways

The induction of apoptosis is a well-documented effect of several 2-aminothiazole derivatives, particularly in the context of cancer research. nih.gov These compounds can trigger programmed cell death through various mechanisms. For example, certain 2-aminothiazole analogs have been shown to induce apoptosis through the activation of caspases-3 and -9. nih.gov

While the direct induction of autophagy by 2-aminothiazole derivatives is not as extensively studied, their impact on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, suggests a potential role in modulating this process. The inhibition of this pathway is a known trigger for autophagy.

Cellular and Subcellular Effects of this compound

Cytoskeletal Dynamics and Cell Morphology

Direct studies on the effects of this compound on cytoskeletal dynamics and cell morphology have not been identified. However, research on the broader category of 2-aminothiazole derivatives has revealed influences on cell cycle and proliferation, which are intrinsically linked to cellular morphology. For instance, certain 2-aminothiazole derivatives have been shown to induce cell cycle arrest. nih.gov One study reported that a derivative caused G1-phase arrest in MCF-7 cells, a process that inherently involves regulation of the cytoskeleton to alter cell shape and prepare for DNA replication. nih.gov

Furthermore, the anticancer properties of many 2-aminothiazole compounds suggest potential interactions with the cytoskeleton, a key target for many chemotherapeutic agents. nih.govtandfonline.com These compounds have shown cytotoxic effects against a variety of cancer cell lines, including leukemia, lung, and colon cancer. nih.govmdpi.com While the precise mechanisms are often not fully elucidated, disruption of the cytoskeleton is a common pathway for inducing cancer cell death.

The phenylethylamine moiety is a well-known pharmacophore found in numerous psychoactive compounds and central nervous system stimulants. acs.org Some derivatives of phenylethylamine have been shown to induce behavioral changes in animal models, such as head-twitching, which are mediated by the central nervous system but ultimately manifest as changes in motor control and coordination, processes reliant on intact cytoskeletal function within neurons and muscle cells. nih.gov

Intercellular Communication and Cell Adhesion

Specific data on the role of this compound in intercellular communication and cell adhesion is not currently available. However, insights can be drawn from related compounds.

The 2-aminothiazole scaffold is a component of various biologically active molecules, and there is evidence that some derivatives can influence processes related to cellular communication. mdpi.comresearchgate.net For example, their role as inhibitors of enzymes involved in signal transduction pathways suggests a potential to modulate intercellular signaling. nih.gov

From the phenylethylamine side, a review highlights that some 2-phenylethylamine-based compounds are ligands for dipeptidyl peptidase-4 (DPP4). nih.gov DPP4 is recognized for its role in various physiological processes, including cell adhesion and inflammation. nih.gov This suggests a potential, indirect link for phenylethylamine-containing compounds in modulating cell-cell interactions. Additionally, genes involved in cell adhesion are implicated in neurodevelopmental disorders, and some phenylethylamine derivatives are studied in these contexts, though direct links to cell adhesion mechanisms are still under investigation. mdpi.com

It is important to reiterate that these findings are based on related chemical structures, and dedicated research is required to determine the specific effects of this compound on these complex cellular processes.

Preclinical Pharmacological and Efficacy Assessments of 5 2 Phenylethyl 2 Thiazolamine

In Vitro Efficacy Studies in Relevant Cellular Models

Cell Line-Based Assays for Specific Biological Activities

No specific cell line-based assay data is available for 5-(2-phenylethyl)-2-Thiazolamine.

Primary Cell Culture Models and Co-Culture Systems

There is no available information on the use of primary cell culture models or co-culture systems to evaluate the efficacy of this compound.

Organoid and 3D Cell Culture Systems

Information regarding the assessment of this compound in organoid or 3D cell culture systems could not be found.

In Vivo Preclinical Efficacy Studies in Animal Models

Establishment and Validation of Disease Models for this compound Investigation

No validated animal models for the investigation of this compound have been described in the available literature.

Efficacy Endpoints and Biomarker Monitoring in Animal Models

There is no data on efficacy endpoints or biomarker monitoring in animal models for this compound.

Target Engagement and Mechanism of Action Validation in In Vivo Settings

No published studies were identified that investigated the in vivo target engagement or validated the mechanism of action for this compound. Research in this area would typically involve animal models to confirm that the compound interacts with its intended biological target and to elucidate the molecular pathways through which it exerts its effects.

Preclinical Efficacy Dose-Response Relationships

There is no available data from preclinical efficacy studies to establish a dose-response relationship for this compound. Such studies are crucial for determining the effective dose range of a compound and for understanding the correlation between the administered dose and the observed therapeutic effect in animal models of disease.

Pharmacodynamic Biomarkers and Translational Research in Preclinical Studies

Identification of Surrogate Markers for this compound Activity

The identification of surrogate markers, which are biological indicators that can predict the clinical efficacy of a drug, is a key aspect of translational research. However, without any preclinical data on the activity of this compound, no such surrogate markers have been identified or proposed in the scientific literature.

Correlation of In Vitro and In Vivo Pharmacodynamic Responses

Correlating in vitro (test tube) and in vivo (living organism) pharmacodynamic responses is essential for predicting a compound's behavior in a complex biological system. Due to the lack of both in vitro and in vivo data for this compound, no such correlations can be drawn.

Preclinical Pharmacokinetic (PK) Analysis of this compound

Absorption and Distribution Profiles in Animal Models

Information regarding the absorption and distribution of this compound in animal models is not available. Pharmacokinetic studies are fundamental to understanding how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized, and ultimately excreted from the body.

Metabolic Fate and Metabolite Characterization in Preclinical Species

The investigation into the metabolic fate of a new chemical entity like this compound would typically involve in vitro and in vivo studies in various preclinical species (e.g., mice, rats, dogs, monkeys). The primary goal is to understand how the parent compound is transformed into metabolites.

In Vitro Studies: These experiments often utilize liver microsomes, hepatocytes, and other subcellular fractions from different species, including humans, to identify the primary metabolic pathways. Common reactions include oxidation, reduction, hydrolysis, and conjugation. The use of specific cytochrome P450 (CYP) enzyme inhibitors and recombinant CYP enzymes helps to pinpoint the key enzymes responsible for the metabolism of the compound.

In Vivo Studies: Following administration of this compound to animal models, biological samples such as plasma, urine, and feces are collected over time. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are employed to separate, identify, and quantify the parent drug and its metabolites.

A representative data table for metabolite characterization would typically look like this:

Table 1: Hypothetical Metabolite Profile of this compound in Rat Plasma

Metabolite ID Proposed Structure Method of Identification Relative Abundance (%)
M1 Hydroxylated phenylethyl moiety LC-MS/MS 45
M2 N-dealkylation LC-MS/MS 20
M3 Glucuronide conjugate LC-MS/MS 15
M4 Sulfation of hydroxylated metabolite LC-MS/MS 10

Excretion Pathways and Clearance Mechanisms

Understanding how a compound and its metabolites are eliminated from the body is a critical component of preclinical evaluation. Excretion studies are typically conducted in preclinical species by administering a radiolabeled version of the compound to enable accurate mass balance analysis.

Excretion Pathways: The primary routes of excretion are through urine and feces. By collecting and analyzing these matrices, researchers can determine the percentage of the administered dose that is eliminated through each pathway. This helps to understand the relative importance of renal and hepatic clearance.

Clearance Mechanisms: Clearance (CL) is a measure of the volume of plasma cleared of the drug per unit of time. It is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. Total body clearance is the sum of clearance by all mechanisms, including renal clearance (via filtration and active secretion) and hepatic clearance (via metabolism and biliary excretion).

A summary of excretion data could be presented as follows:

Table 2: Hypothetical Mass Balance and Excretion of this compound in Rats

Parameter Value
Route of Administration Intravenous
Total Radioactivity Recovered (%) 95%
% of Dose Excreted in Urine 60%
% of Dose Excreted in Feces 35%
Primary Urinary Component M1 (Hydroxylated metabolite)

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling for this compound

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to establish a mathematical relationship between drug exposure and its pharmacological effect.

Establishing PK/PD Relationships in Animal Models

In preclinical studies, various doses of this compound would be administered to animal models of a specific disease. Serial blood samples would be collected to determine the pharmacokinetic profile (e.g., Cmax, AUC, t1/2), while a relevant biomarker of the disease or drug effect would be measured at corresponding time points. The goal is to identify which PK parameter (e.g., Cmax/MIC, AUC/MIC, or Time > MIC for antimicrobial agents) best correlates with the observed efficacy.

Predictive Modeling for Preclinical Efficacy

Once a PK/PD relationship is established, a mathematical model can be developed to simulate and predict the efficacy of different dosing regimens. This predictive modeling is a powerful tool that can help in optimizing dose and schedule for further preclinical studies and for predicting potentially effective doses in humans. These models can range from simple empirical models to more complex mechanistic models that incorporate physiological and biological processes.

Investigation of Off-Target Interactions and Selectivity Profiling of this compound in Preclinical Models

To assess the potential for unwanted pharmacological effects, new compounds are screened against a panel of known biological targets, including receptors, enzymes, ion channels, and transporters. This is known as selectivity profiling.

In Vitro Screening: this compound would be tested at a range of concentrations against a large panel of targets. Significant interactions (typically >50% inhibition or stimulation at a certain concentration, e.g., 10 µM) would be further investigated to determine the potency (e.g., IC50 or Ki) of the interaction.

In Vivo Follow-up: Any significant off-target interactions identified in vitro would be investigated in vivo in animal models to understand the physiological consequences. For example, if the compound binds to a cardiovascular ion channel in vitro, cardiovascular parameters would be closely monitored in animal studies.

A typical data table for selectivity profiling would list the targets and the observed activity:

Table 3: Hypothetical Off-Target Screening Results for this compound

Target Assay Type % Inhibition at 10 µM
hERG Channel Patch Clamp < 5%
5-HT2B Receptor Radioligand Binding 8%
Dopamine D2 Receptor Radioligand Binding 12%
Cyclooxygenase-1 (COX-1) Enzyme Activity 3%

Advanced Research Perspectives and Future Directions for 5 2 Phenylethyl 2 Thiazolamine

Exploration of Novel Therapeutic Applications based on Preclinical Findings

Preclinical research has illuminated several potential therapeutic avenues for thiazole (B1198619) derivatives, with neuroprotection and anti-inflammatory effects being particularly prominent. These findings provide a strong foundation for investigating 5-(2-phenylethyl)-2-Thiazolamine in similar contexts.

Thiazole-containing compounds have demonstrated significant neuroprotective properties in various preclinical models. researchgate.netnih.govnih.gov For instance, certain thiazole derivatives have been shown to protect neurons from ischemic damage and oxidative stress. nih.gov Specifically, a series of multifunctional thiazole sulfonamides were found to improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, prevent mitochondrial dysfunction, and mitigate intracellular oxidative stress in human neuronal cells. nih.gov Another study highlighted the neuroprotective effects of a thiazole derivative against 6-OHDA-induced Parkinsonian models. nih.gov Given the structural similarities, it is plausible that this compound could exhibit comparable neuroprotective activities, warranting investigation in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease.

The anti-inflammatory potential of the thiazole scaffold is another area of considerable interest. nih.govresearchgate.netresearchgate.net Studies on various thiazole derivatives have demonstrated their ability to inhibit inflammatory mediators. nih.govnih.gov For example, some thiazole compounds have shown significant inhibition of paw edema in rat models of acute inflammation. researchgate.netnjppp.com The anti-inflammatory activity is often attributed to the modulation of pathways involving enzymes like cyclooxygenase (COX). researchgate.net The evaluation of this compound for its anti-inflammatory efficacy could therefore open up possibilities for its use in treating inflammatory disorders.

Development of Advanced Delivery Systems for this compound in Preclinical Models

The therapeutic efficacy of a promising compound can be significantly enhanced through the use of advanced delivery systems. For this compound, exploring novel formulation strategies in preclinical models is a critical next step.

Liposomal formulations represent a versatile platform for drug delivery, capable of encapsulating both hydrophilic and hydrophobic compounds to improve their stability and pharmacokinetic profiles. mdpi.commdpi.com The use of liposomes can protect the drug from rapid degradation and clearance, allowing for sustained release and targeted delivery. mdpi.com For instance, PEGylated liposomes have been shown to prolong circulation time and enhance drug accumulation at tumor sites. mdpi.com The development of a liposomal formulation for this compound could potentially improve its bioavailability and reduce off-target effects. The addition of specific amino acids to liposome (B1194612) formulations has also been explored to enhance tissue permeation. nih.gov

Nanoparticle-based delivery systems offer another promising avenue. These systems can be engineered to target specific cells or tissues, thereby increasing the therapeutic index of the encapsulated drug. The use of nanoparticles could be particularly beneficial for delivering this compound across the blood-brain barrier, a significant challenge in the treatment of neurological disorders. mdpi.com

Combination Research Strategies Involving this compound with Other Preclinical Agents

Combination therapy is a cornerstone of modern medicine, often leading to synergistic effects, reduced dosages, and the mitigation of drug resistance. Investigating this compound in combination with other preclinical agents could unlock its full therapeutic potential.

In the context of neurodegenerative diseases, combining this compound with existing neuroprotective agents or drugs that target different pathological pathways could lead to enhanced efficacy. nih.gov For example, pairing it with an antioxidant could provide a multi-pronged attack against the oxidative stress implicated in neuronal damage. mdpi.com

For inflammatory conditions, combining this compound with standard anti-inflammatory drugs could allow for lower doses of each agent, thereby reducing the risk of side effects. researchgate.net Synergistic interactions could also be explored with agents that target different inflammatory cytokines or signaling pathways.

In oncology, where thiazole derivatives have also shown promise, combination strategies are particularly relevant. nih.govnih.gov The anti-proliferative activity of some thiazole derivatives has been documented against various cancer cell lines. nih.govnih.gov Combining this compound with established chemotherapeutic agents could potentially overcome drug resistance and improve treatment outcomes.

Unexplored Biological Activities and Serendipitous Discoveries related to this compound

The history of pharmacology is replete with examples of serendipitous discoveries, where a compound being investigated for one purpose reveals unexpected and valuable new biological activities. The diverse bioactivities of the thiazole nucleus suggest that this compound may possess unexplored therapeutic potential. nih.govresearchgate.net

The broad screening of this compound against a wide range of biological targets could uncover novel mechanisms of action. For example, many heterocyclic compounds exhibit antimicrobial, antifungal, or antiviral properties. researchgate.net Investigating the activity of this compound against various pathogens could be a fruitful area of research.

Furthermore, the thiazole scaffold is a component of some muscle relaxants and has been investigated for its effects on the central nervous system. nih.gov Exploring the potential of this compound in these areas could lead to unexpected applications. High-throughput screening and phenotypic screening assays are powerful tools that can facilitate the discovery of such serendipitous activities.

Integration of Artificial Intelligence and Machine Learning in this compound Research

AI and ML algorithms can be employed for in silico screening of virtual libraries of compounds to identify derivatives of this compound with improved potency and selectivity. nih.govcrimsonpublishers.com These models can predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of new molecules, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.govcrimsonpublishers.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure of thiazole derivatives and their biological activity. nih.gov

Furthermore, AI can analyze complex biological data from preclinical studies to identify novel biomarkers of drug response or to elucidate the mechanism of action of this compound. nih.gov Generative AI models can even design entirely new molecules with desired therapeutic properties. crimsonpublishers.com

Table 1: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Virtual Screening In silico screening of large compound libraries to identify potential hits. nih.govcrimsonpublishers.com Accelerates the identification of potent derivatives.
ADME/T Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.govcrimsonpublishers.com Reduces late-stage attrition of drug candidates.
QSAR Modeling Establishing relationships between chemical structure and biological activity. nih.gov Guides the rational design of more effective compounds.
De Novo Drug Design Generation of novel molecular structures with desired properties. crimsonpublishers.com Expands the chemical space for drug discovery.

| Mechanism of Action Elucidation | Analysis of complex biological data to understand how the compound works. nih.gov | Provides insights for targeted therapies and combination strategies. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-phenylethyl)-2-thiazolamine, and how do reaction conditions influence yield?

  • Methodology : A one-pot domino synthesis approach using mild conditions (e.g., room temperature, aqueous solvents) can improve efficiency. For example, trifluoromethyl-substituted thiazolamines are synthesized via base-mediated cyclization of α-thiocyanato ketones, achieving yields of ~55–77% depending on substituents. Key steps include optimizing precursor stoichiometry and reaction time to minimize side products .
  • Data : NMR (¹H, ¹³C) and HR-ESI-MS are critical for confirming structural integrity. For instance, 5-(3-chlorobenzyl)-2-thiazolamine shows distinct ¹H NMR peaks at δ 4.01 (s, 2H, CH₂) and δ 7.08 (s, 1H, thiazole C-H) .

Q. How can spectroscopic techniques be employed to characterize this compound derivatives?

  • Methodology : Use ¹H/¹³C NMR to identify substituent effects on the thiazole ring. For example, electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting peaks upfield. MS (HR-ESI) verifies molecular weight with <2 ppm error .
  • Example : 5-(Trifluoromethyl)-2-thiazolamine exhibits a molecular ion peak at m/z 259.0517 (calculated: 259.0504) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodology : Antifungal and anticancer assays are common. For antifungal activity, use microdilution assays against Candida albicans (MIC values ≤16 µg/mL). For anticancer screening, employ MTT assays on human cancer cell lines (e.g., HepG2, IC₅₀ ~10–50 µM) .
  • Data : Derivatives with aryl substituents (e.g., 3-chlorobenzyl) show enhanced activity due to increased lipophilicity and target affinity .

Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound analogs?

  • Methodology : Systematically vary substituents on the phenyl ring (e.g., electron-donating vs. withdrawing groups) and assess bioactivity. QSAR models can predict logP and polar surface area to optimize pharmacokinetics .
  • Key Finding : Bulky substituents (e.g., naphthyl) improve anticancer activity by enhancing DNA intercalation or enzyme inhibition .

Q. What computational approaches are effective for predicting the metabolic stability of this compound?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 enzymes. Metabolite identification via LC-MS/MS (e.g., oxidation at the phenylethyl chain) helps predict Phase I/II metabolic pathways .
  • Example : In vitro metabolite analysis of similar thiazoles reveals hydroxylation and glucuronidation as dominant metabolic routes .

Q. How can researchers address analytical challenges in quantifying this compound in biological matrices?

  • Methodology : Develop a validated LC-MS/MS method with deuterated internal standards. Optimize chromatographic conditions (e.g., C18 column, 0.1% formic acid in mobile phase) to separate isomers and reduce matrix effects .

Q. What strategies mitigate synthetic byproducts during large-scale preparation of this compound?

  • Methodology : Employ column chromatography (silica gel, hexane/EtOAc gradient) for purification. Monitor reaction progress via TLC to isolate intermediates (e.g., thiourea precursors) before cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.